molecular formula C17H12F2N2O2S B2828225 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate CAS No. 1396765-75-5

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate

Cat. No.: B2828225
CAS No.: 1396765-75-5
M. Wt: 346.35
InChI Key: JRWGWDFBMFFYJX-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate is a complex organic compound that combines the structural features of benzo[d]thiazole, azetidine, and difluorobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzo[d]thiazole Derivative: Starting with a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole ring is formed through cyclization reactions.

    Azetidine Ring Formation: The azetidine ring is introduced by reacting the benzo[d]thiazole derivative with an appropriate azetidine precursor under controlled conditions.

    Esterification: The final step involves the esterification of the azetidine derivative with 3,4-difluorobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzo[d]thiazole or difluorobenzoate rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate is unique due to the presence of the difluorobenzoate ester, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)23-11-8-21(9-11)17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGWDFBMFFYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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